Enhanced Lipophilicity from -OCF₃ Group Relative to Non-Fluorinated Benzamide
The trifluoromethoxy (-OCF₃) group in 3-Bromo-4-(trifluoromethoxy)benzamide imparts a higher calculated partition coefficient (LogP) compared to non-fluorinated benzamide analogs, leading to improved membrane permeability and bioavailability in drug development. Specifically, the predicted ACD/LogP for 3-Bromo-4-(trifluoromethoxy)benzamide is 2.56, whereas the parent unsubstituted benzamide has a LogP of approximately 0.64 . This difference of ~1.9 LogP units corresponds to roughly a 79-fold increase in lipophilicity, which can significantly enhance passive diffusion across biological membranes [1]. The -OCF₃ group is a recognized bioisostere for methoxy and chlorine substituents, offering superior metabolic stability compared to -OCH₃ due to resistance to oxidative demethylation [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.56 |
| Comparator Or Baseline | Benzamide (LogP = 0.64) |
| Quantified Difference | ΔLogP = +1.92 (≈ 79-fold increase in lipophilicity) |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS drug discovery programs.
- [1] PubChem. Benzamide. CID 2331. https://pubchem.ncbi.nlm.nih.gov/compound/Benzamide (accessed 2026-04-21). View Source
- [2] Kuujia. 4-(Trifluoromethoxy)benzamide. CAS 456-71-3. https://www.kuujia.com (accessed 2026-04-21). View Source
